7-Amino-5-methyl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid
Description
7-Amino-5-methyl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidine core fused with a pyrazole and pyrimidine ring system. Key structural attributes include:
- Methyl group at position 5, contributing to lipophilicity and steric effects.
- Carboxylic acid at position 3, providing acidity and polar interactions.
Properties
Molecular Formula |
C7H7N5O2 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
7-amino-5-methyl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C7H7N5O2/c1-2-9-3-4(6(8)10-2)11-12-5(3)7(13)14/h1H3,(H,11,12)(H,13,14)(H2,8,9,10) |
InChI Key |
OSHRVNVUUKZGHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(NN=C2C(=N1)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-methyl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters, followed by subsequent functional group modifications . The reaction conditions often include the use of catalysts such as zinc chloride or other Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Amino-5-methyl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for introducing halides.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
7-Amino-5-methyl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Amino-5-methyl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells . Molecular docking studies have shown that this compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Example Compounds :
- 7-Amino-6-cyano-5-(4-methoxyphenyl)-N-phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxamide .
- 5-(4-Isopropylphenyl)-7-(trifluoromethyl)-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid .
The 1,5-a fusion in these analogs creates distinct electronic environments, while substituents like trifluoromethyl optimize stability for agrochemical applications .
Chloro-Substituted Pyrazolo[4,3-d]pyrimidine Analogs
Example Compound : 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid .
The chloro group’s electron-withdrawing nature likely shifts reactivity toward electrophilic substitution, making it suitable for agrochemical synthesis .
Thiadiazolo-Pyrimidine Derivatives
Example Compound : 2-R-5-oxo-5H-6-carboxamido-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine .
| Feature | Target Compound | Thiadiazolo-Pyrimidine Analog |
|---|---|---|
| Core Structure | Pyrazolo-pyrimidine | Thiadiazole-pyrimidine fused system |
| Heteroatoms | Nitrogen-only | Sulfur (thiadiazole) and nitrogen |
| Bioactivity | Not reported | Not explicitly stated, but sulfur may influence metabolism. |
The sulfur atom in thiadiazolo-pyrimidines introduces distinct electronic and metabolic profiles compared to nitrogen-only systems .
Biological Activity
7-Amino-5-methyl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an agonist for Toll-like receptors (TLRs). This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its role as a Toll-like receptor 7 (TLR7) agonist . TLRs are crucial components of the innate immune system and play significant roles in the recognition of pathogens and the activation of immune responses. The activation of TLR7 has been linked to anti-tumor immunity, making this compound a candidate for cancer immunotherapy .
Additionally, the compound exhibits inhibitory effects on cyclin-dependent kinases (CDKs) , which are critical regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells, providing a dual mechanism for its anticancer properties .
Anticancer Activity
Several studies have evaluated the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives, including this compound. The compound has shown significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-468 | 0.47 | CDK inhibition and apoptosis induction |
| HepG2 | 5.1 | TLR7 activation leading to immune response |
| HCT-116 | 6.5 | Cell cycle arrest at S phase |
These findings indicate that the compound can effectively inhibit tumor growth by targeting multiple pathways involved in cancer progression .
Structure-Activity Relationship (SAR)
Research into the SAR of pyrazolo[4,3-d]pyrimidine derivatives has revealed that modifications at specific positions can enhance biological activity. For instance, substituents at the N1 and N4 positions have been shown to influence potency against CDKs and TLRs. The optimal configuration often includes smaller hydrophobic groups that improve binding affinity without compromising selectivity .
Case Studies
- In Vitro Studies : A recent study demonstrated that treatment with this compound resulted in a significant increase in apoptosis markers in MDA-MB-468 cells. The compound increased caspase-3 levels by over sevenfold compared to control groups, highlighting its potential as an effective anticancer agent .
- TLR7 Agonism : Another investigation focused on the immunomodulatory effects of this compound as a TLR7 agonist. The study found that it could enhance the production of pro-inflammatory cytokines in immune cells, suggesting its utility in developing cancer immunotherapies aimed at boosting anti-tumor responses through innate immunity activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
